4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS No.: 1291859-27-2
Cat. No.: VC7279434
Molecular Formula: C22H17ClN2O2S
Molecular Weight: 408.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291859-27-2 |
|---|---|
| Molecular Formula | C22H17ClN2O2S |
| Molecular Weight | 408.9 |
| IUPAC Name | 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C22H17ClN2O2S/c1-27-18-6-4-5-17(13-18)24-22(26)21-20(25-11-2-3-12-25)19(14-28-21)15-7-9-16(23)10-8-15/h2-14H,1H3,(H,24,26) |
| Standard InChI Key | HDVHUCVHGBWNNU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure features a thiophene ring substituted at positions 3 and 4 with a 1H-pyrrol-1-yl group and a 4-chlorophenyl group, respectively. The carboxamide group at position 2 is further modified with a 3-methoxyphenyl substituent. This arrangement confers unique electronic and steric properties:
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The chlorophenyl group introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions.
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The methoxyphenyl group contributes to solubility in polar solvents and may influence biological interactions through hydrogen bonding.
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The pyrrole ring adds planar rigidity, potentially facilitating π-π stacking interactions in material science applications.
The molecular formula is C₂₂H₁₇ClN₂O₂S, with a molecular weight of 408.9 g/mol.
Synthesis and Optimization
Synthetic Route
The synthesis of 4-(4-chlorophenyl)-N-(3-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves a multi-step protocol:
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Thiophene Core Formation: The Gewald reaction is employed to construct the thiophene ring via condensation of a ketone (e.g., 4-chlorophenylacetone) with cyanoacetic ester in the presence of sulfur.
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Pyrrole Introduction: The Paal-Knorr synthesis cyclizes a 1,4-dicarbonyl compound with an ammonium acetate catalyst to form the pyrrole substituent.
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Amide Coupling: A carbodiimide-mediated coupling (e.g., EDCI/HOBt) links the thiophene-2-carboxylic acid intermediate to 3-methoxyaniline.
Critical parameters include:
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Temperature control (60–80°C for amide bond formation).
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Solvent selection (dichloromethane or DMF for polar intermediates).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
Analytical Characterization
Spectroscopic Methods
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NMR Spectroscopy:
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¹H NMR (400 MHz, CDCl₃): Signals at δ 7.8–7.6 (chlorophenyl aromatic protons), δ 6.9–6.7 (methoxyphenyl protons), and δ 6.3 (pyrrole protons).
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¹³C NMR: Peaks at 165 ppm (carboxamide carbonyl) and 112 ppm (thiophene C-S bond).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 409.0 [M+H]⁺.
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HPLC: Retention time of 12.4 min (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Thiophene Derivatives
Key trends:
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Chlorophenyl groups enhance thermal stability.
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Methoxy substituents improve solubility but reduce melting points.
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